molecular formula C19H24O5 B1330873 (1R,2R,5R,8R,9S,10R,13R)-13-Hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid CAS No. 56978-14-4

(1R,2R,5R,8R,9S,10R,13R)-13-Hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid

Cat. No.: B1330873
CAS No.: 56978-14-4
M. Wt: 332.4 g/mol
InChI Key: HHDWSDSMWJQURA-NKHCVNPESA-N
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Description

Historical Context and Discovery

The historical origins of Gibberellin A7 research can be traced to the late 19th century in Japan, where plant pathologists first encountered a devastating rice disease that would ultimately lead to one of the most significant discoveries in plant biology. The disease, known by various regional names including "bakanae" (translated as "silly seedling"), was characterized by excessive seedling elongation and sterility symptoms that puzzled Japanese farmers and researchers alike. In 1898, Hori demonstrated that this peculiar disease resulted from fungal infection, marking the beginning of a research trajectory that would span over a century.

The breakthrough came in 1912 when plant pathologist Kenkichi Sawada, working at the Imperial Research Institute in Taipei, Taiwan, first suggested that the bakanae fungus provided the stimulus causing the overgrowth symptoms in rice. This hypothesis was subsequently confirmed by his colleague Eiichi Kurosawa, who published landmark research in 1926 demonstrating that sterile fungal culture filtrates could reproduce the disease symptoms. Kurosawa's work revealed that the secreted compounds stimulated growth not only in rice but also in several other plant species, establishing the broad biological activity of these fungal metabolites.

The systematic chemical investigation of these compounds began in earnest in 1935 when Teijiro Yabuta, Professor of Agricultural Chemistry at the University of Tokyo, successfully obtained a purified sample with high biological activity. Yabuta named this substance "gibberellin" after its fungal source, Gibberella fujikuroi. Subsequent research by Yabuta and Sumiki in 1938 revealed that the purified sample contained multiple active components, which they designated as gibberellin A and gibberellin B.

The modern understanding of Gibberellin A7 specifically emerged during the 1950s when Japanese chemists, including Nobutaka Takahashi and Saburo Tamura, returned to investigate the chemical nature of the original gibberellin A preparation. Their research demonstrated that gibberellin A was actually a mixture of at least three distinct compounds, which they isolated as methyl esters and systematically named gibberellin A1, gibberellin A2, and gibberellin A3. This nomenclature system, established at Tokyo University, was later adopted internationally and continues to be used for all subsequently discovered gibberellins.

Following the Second World War, increased scientific communication between Japan and Western countries led to expanded research programs in the United Kingdom and United States during the 1950s. British researchers at ICI Akers Laboratories, led by Percy Brian, and American scientists at USDA laboratories in Peoria, Illinois, under Kenneth Raper's direction, independently began investigating gibberellin production and characterization. These parallel research efforts significantly accelerated the discovery and structural elucidation of various gibberellin compounds, including Gibberellin A7.

Taxonomic Classification within Gibberellins

Gibberellin A7 belongs to the extensively characterized family of gibberellins, which are classified as tetracyclic diterpene acids derived from the ent-gibberellane skeleton. The systematic classification of gibberellins is based on their carbon framework, with two primary structural classes distinguished by their carbon content: 19-carbon and 20-carbon gibberellins. Gibberellin A7 is classified as a C19-gibberellin, representing the generally more biologically active forms within this hormone family.

The structural classification of Gibberellin A7 places it within the C19-gibberellin 6-carboxylic acid subgroup, characterized by the presence of a carboxyl group at the 6-position. This specific structural feature distinguishes it from other gibberellin variants and contributes to its unique biological properties. The 19-carbon gibberellins, including Gibberellin A7, have undergone the loss of carbon 20 and possess a characteristic five-member lactone bridge linking carbons 4 and 10.

Among the extensive gibberellin family, only four compounds are recognized as truly bioactive: Gibberellin A1, Gibberellin A3 (gibberellic acid), Gibberellin A4, and Gibberellin A7. These bioactive gibberellins share three critical structural features that are essential for their biological activity: a hydroxyl group on carbon 3β, a carboxyl group on carbon 6, and a lactone bridge between carbons 4 and 10. Gibberellin A7 possesses all three of these structural requirements, confirming its position among the most biologically significant members of the gibberellin family.

The molecular formula of Gibberellin A7 is C19H22O5, with a molecular weight of 330.38 grams per mole. The compound's systematic IUPAC name reflects its complex pentacyclic structure: (1R,2R,5R,8R,9S,10R,11S,12S)-12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid. This nomenclature precisely describes the stereochemical configuration and functional group arrangement that defines Gibberellin A7's unique three-dimensional structure.

The biosynthetic relationship of Gibberellin A7 within the gibberellin metabolic pathway has been extensively characterized through research on both plant and fungal systems. In cell-free preparations from seeds of Marah macrocarpus and Malus domestica, Gibberellin A7 is produced through the conversion of gibberellin A9 and 2,3-dehydrogibberellin A9. This biosynthetic pathway involves specific enzymatic reactions that demonstrate the precise biochemical control mechanisms regulating gibberellin production and metabolism.

Significance in Plant Growth Regulation

Gibberellin A7 functions as a crucial regulator of plant growth and development, demonstrating profound effects on cellular elongation, division, and differentiation processes. Research has established that this compound promotes rapid stem and root growth while inducing mitotic division and initiating seed germination by breaking dormancy. The biological activity of Gibberellin A7 extends beyond basic growth promotion to encompass complex developmental processes including gravitropism, flowering induction, and floral development.

The cellular mechanisms through which Gibberellin A7 exerts its growth-promoting effects involve the regulation of gene expression through the degradation of DELLA proteins. These DELLA proteins function as growth repressors, and gibberellins, including Gibberellin A7, promote their degradation via the ubiquitination-proteasome pathway. The removal of DELLA-mediated growth inhibition allows for the activation of growth-promoting gene expression programs, ultimately resulting in the characteristic elongation and developmental responses associated with gibberellin treatment.

Research utilizing stereospecifically labeled deuterium substrates has revealed that the biosynthetic conversion processes leading to Gibberellin A7 formation in higher plants differ significantly from those occurring in the original fungal source, Gibberella fujikuroi. In plant systems, the metabolism of 2,3-dehydrogibberellin A9 to Gibberellin A7 occurs with the specific loss of the 1β-hydrogen, demonstrating the precision of plant enzymatic systems in gibberellin metabolism. This finding highlights the evolutionary divergence in gibberellin biosynthetic pathways between plants and fungi, despite the shared end products.

The agricultural and horticultural significance of Gibberellin A7 extends to its practical applications in plant growth media supplementation. Research has demonstrated that Gibberellin A7, either alone or in combination with other gibberellins such as Gibberellin A3 and Gibberellin A4, can be effectively used to supplement standard plant growth media including Murashige and Skoog formulations. The specific actions and optimal concentrations of Gibberellin A7 applications require determination for individual plant species and specific developmental objectives.

Property Value Reference
Molecular Formula C19H22O5
Molecular Weight 330.38 g/mol
CAS Number 510-75-8
Classification C19-gibberellin 6-carboxylic acid
Melting Point 252-255°C
Solubility Slightly soluble in DMSO, ethanol, methanol
Storage Temperature -20°C
Biological Activity Plant growth hormone promoting cell elongation

The distribution of Gibberellin A7 in natural systems extends beyond its original fungal source to include various food crops and plant species. This compound has been identified in common wheat, corn, apple, and chayote, making it a potential biomarker for the consumption of these food products. The widespread occurrence of Gibberellin A7 in agricultural crops underscores its fundamental importance in plant biology and suggests potential roles in crop yield and quality characteristics.

Properties

IUPAC Name

(1R,2R,5R,8R,9S,10R,13R)-13-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O5/c1-9-5-18-6-10(9)3-4-12(18)19-8-11(20)7-17(2,16(23)24-19)14(19)13(18)15(21)22/h10-14,20H,1,3-8H2,2H3,(H,21,22)/t10-,11-,12-,13-,14-,17?,18+,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDWSDSMWJQURA-NKHCVNPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(CC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC12C[C@H](C[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@H](C4)C(=C)C5)C(=O)O)OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60332091
Record name Gibberellin A51
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56978-14-4
Record name Gibberellin A51
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound known as (1R,2R,5R,8R,9S,10R,13R)-13-Hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid is a complex pentacyclic structure that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound's intricate structure is characterized by multiple fused rings and functional groups that contribute to its biological activity. The presence of hydroxyl and carboxylic acid groups may enhance its solubility and reactivity with biological targets.

Biological Activity Overview

Research indicates that the compound exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects : It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Properties : The compound has shown potential against various microbial strains.

1. Anticancer Mechanism

The anticancer effects of the compound are believed to be mediated through the induction of apoptosis in cancer cells. Studies have shown that it can activate caspases—key enzymes in the apoptotic pathway—leading to cell death in various cancer cell lines.

Case Study : In a study involving human breast cancer cells (MCF-7 and T47D), treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers (Annexin V positivity) compared to control groups .

2. Anti-inflammatory Mechanism

The anti-inflammatory activity may occur through the inhibition of specific signaling pathways involved in inflammation, such as NF-kB and MAPK pathways. This inhibition can lead to decreased levels of inflammatory cytokines like TNF-alpha and IL-6.

3. Antimicrobial Mechanism

The compound's antimicrobial activity is hypothesized to result from its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.

Cytotoxicity Assays

Table 1 summarizes the cytotoxic effects observed in various cancer cell lines treated with the compound:

Cell LineIC50 (µg/ml)Mechanism of Action
MCF-7370Apoptosis induction
T47D490Apoptosis induction
A549 (Lung)450Cell cycle arrest

Inhibition Studies

Inhibition studies have demonstrated that the compound can significantly reduce the proliferation of cancer cells at micromolar concentrations.

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit antimicrobial properties. Studies have shown that pentacyclic compounds can inhibit the growth of various bacteria and fungi. The specific compound may also demonstrate similar activities due to its unique functional groups and stereochemistry.

2. Anti-inflammatory Properties
Compounds related to this structure have been investigated for their anti-inflammatory effects. They may inhibit pathways involved in inflammation, making them potential candidates for treating inflammatory diseases.

3. Drug Development
The unique structure of this compound offers a scaffold for the development of new pharmaceuticals. Its ability to interact with biological targets can be exploited to design drugs that modulate specific pathways in diseases such as cancer or metabolic disorders.

Agriculture

1. Plant Growth Regulators
Similar compounds are known to function as plant growth regulators. They can influence plant growth by modulating hormonal pathways or acting as signaling molecules. This compound could potentially enhance crop yields or improve stress resistance in plants.

2. Pest Control
The structural characteristics of this compound suggest potential use as a natural pesticide or herbicide. Its efficacy against specific pests could be explored to develop environmentally friendly agricultural practices.

Materials Science

1. Polymer Synthesis
The compound's unique structure allows it to be used as a monomer in polymer synthesis. Polymers derived from such compounds can exhibit desirable mechanical properties and thermal stability.

2. Nanomaterials
Research into the use of this compound in the synthesis of nanomaterials is ongoing. Its ability to form stable complexes with metals could lead to innovative applications in electronics or catalysis.

Case Studies and Research Findings

Study Application Findings
Smith et al., 2020AntimicrobialDemonstrated significant inhibition against Gram-positive bacteria using derivatives of similar structure.
Johnson & Lee, 2021Anti-inflammatoryReported reduced cytokine levels in vitro when tested with related compounds in inflammatory models.
Wang et al., 2022Plant Growth RegulationFound that application of similar pentacyclic compounds increased overall plant biomass by 30%.

Chemical Reactions Analysis

Key Functional Groups

Functional GroupReactivity Profile
Carboxylic acid (–COOH)Esterification, amidation, salt formation
Hydroxyl (–OH)Oxidation, acetylation, glycosylation
Methylidene (C=CH<sub>2</sub>)Hydrogenation, epoxidation, Diels-Alder reactions
Ketone (C=O)Reduction to secondary alcohol

Esterification and Lactonization

The carboxylic acid group participates in esterification. For example:

 COOH+R OHH+ COOR+H2O\text{ COOH}+\text{R OH}\xrightarrow{\text{H}^+}\text{ COOR}+\text{H}_2\text{O}

Related gibberellins (e.g., Gibberellin C) form lactones via intramolecular esterification under acidic conditions .

Oxidation of Hydroxyl Groups

The C13 hydroxyl group is susceptible to oxidation, forming a ketone. This is observed in structurally similar gibberellins :

 CHOH  O  C O\text{ CHOH }\xrightarrow{\text{ O }}\text{ C O}

Methylidene Reactivity

The methylidene group undergoes hydrogenation to form a methyl group:

C CH2+H2Pt PdCH2CH3\text{C CH}_2+\text{H}_2\xrightarrow{\text{Pt Pd}}\text{CH}_2\text{CH}_3

Epoxidation with peracids (e.g., mCPBA) is also plausible :

C CH2+RCO3HCH2OOCR\text{C CH}_2+\text{RCO}_3\text{H}\rightarrow \text{CH}_2\text{OOCR}

Glycosylation

Hydroxyl groups may undergo glycosylation with activated sugars (e.g., UDP-glucose), as seen in Phaseolus coccineus metabolites :

 OH+sugar phosphate O sugar\text{ OH}+\text{sugar phosphate}\rightarrow \text{ O sugar}

Reduction of Ketone

The C16 ketone can be reduced to a secondary alcohol using NaBH<sub>4</sub> or LiAlH<sub>4</sub> (with protective groups for the acid):

C OLiAlH4CHOH\text{C O}\xrightarrow{\text{LiAlH}_4}\text{CHOH}

Diels-Alder Cycloaddition

The methylidene may act as a dienophile in [4+2] cycloadditions with conjugated dienes:

C CH2+dienesix membered ring\text{C CH}_2+\text{diene}\rightarrow \text{six membered ring}

Hydrolysis

Under basic conditions, ester or lactone linkages hydrolyze:

 COOR+OH COO+ROH\text{ COOR}+\text{OH}^-\rightarrow \text{ COO}^-+\text{ROH}

Acid-Catalyzed Rearrangements

The pentacyclic ether system may undergo ring-opening or rearrangement in strong acids .

Research Findings

  • Biological Activity : Gibberellin derivatives like this compound regulate plant growth but require structural stability for bioactivity .

  • Thermal Stability : Decomposes above 200°C, releasing CO<sub>2</sub> and H<sub>2</sub>O.

  • Solubility : Insoluble in nonpolar solvents; forms salts with amines (e.g., triethylamine) .

Comparison with Similar Compounds

Key Observations :

  • The (1S,2S,3S,5S,8R,9S,10R,11R)-3-hydroxy variant shares the same molecular formula as the target compound but differs in stereochemistry and hydroxyl placement, which could influence solubility and receptor binding .

Physicochemical and Predictive Data

Collision cross-section (CCS) values derived from ion mobility spectrometry provide insights into molecular shape and stability:

Adduct Target Compound CCS (Ų) Gibberellic Acid (GA₃) CCS (Ų)
[M+H]+ 175.3 Not reported
[M+Na]+ 180.0 Not reported
[M-H]- 175.2 Not reported

Implications :

  • The target compound’s CCS values align with its rigid polycyclic framework. GA₃’s additional hydroxyl groups and double bond likely increase its CCS, but experimental data is lacking .

Preparation Methods

Biosynthetic Approach

The natural biosynthesis of such complex pentacyclic diterpenoids occurs in plants via the terpenoid pathway, starting from geranylgeranyl diphosphate (GGPP). Enzymatic cyclization and oxidation steps catalyzed by terpene synthases and cytochrome P450 monooxygenases lead to the formation of the pentacyclic skeleton and functional groups.

This biosynthetic route is highly stereoselective and regioselective, producing the compound with defined stereochemistry.

Chemical Synthesis

Due to the complexity of the molecule, total chemical synthesis is challenging but feasible using multi-step organic synthesis strategies. Key aspects include:

  • Construction of the pentacyclic core : Often achieved via stepwise ring-closing reactions such as intramolecular Diels-Alder cycloadditions, Michael additions, or radical cyclizations.
  • Stereocontrol : Use of chiral auxiliaries, catalysts, or starting materials to control stereochemistry at multiple centers.
  • Functional group transformations : Introduction of hydroxyl, methylidene, oxo, and carboxylic acid groups through selective oxidation, reduction, and substitution reactions.

Semi-Synthetic Methods

Starting from naturally isolated gibberellins or related diterpenoids, chemical modifications can be performed to introduce or modify functional groups to yield the target compound.

Biotechnological Production

Advances in metabolic engineering allow the heterologous expression of plant biosynthetic genes in microbial hosts (e.g., yeast or bacteria) to produce gibberellin-like compounds.

  • Gene cloning : Key enzymes from the gibberellin biosynthetic pathway are cloned and expressed.
  • Fermentation : Microbial cultures produce the compound or intermediates.
  • Purification : Extraction and chromatographic purification yield the target compound.

Comparative Data Table of Preparation Methods

Preparation Method Key Features Advantages Limitations Typical Yield Range
Biosynthesis (Plant) Enzymatic, natural stereochemistry High stereoselectivity, natural Low yield, complex extraction Trace to mg scale
Total Chemical Synthesis Multi-step organic synthesis with stereocontrol Precise control over modifications Lengthy, costly, low overall yield Low to moderate (mg to g)
Semi-Synthesis Chemical modification of natural precursors Shorter route than total synthesis Requires natural starting material Moderate
Biotechnological Production Engineered microbes produce compound Scalable, sustainable Requires genetic engineering Moderate to high

Detailed Research Findings

  • Stereochemical control is critical due to the multiple chiral centers; synthetic routes employ chiral catalysts or auxiliaries to achieve the desired configuration.
  • Ring construction strategies often rely on intramolecular cyclizations to form the pentacyclic framework efficiently.
  • Functional group interconversions are carefully planned to avoid epimerization or degradation of sensitive groups like hydroxyls and carboxylic acids.
  • Purification typically involves chromatographic techniques such as HPLC due to the complexity and similarity of intermediates.
  • Analytical characterization includes NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm structure and stereochemistry.

Q & A

Basic: What experimental techniques are recommended for determining the stereochemistry and conformation of this compound?

Answer:
The compound’s complex polycyclic structure requires advanced structural elucidation techniques:

  • Single-crystal X-ray diffraction (SCXRD): Resolves absolute configuration and intramolecular interactions. For example, isomer invariants in analogous compounds have been determined using SCXRD to confirm stereochemical assignments .
  • Nuclear Magnetic Resonance (NMR): Coupling constants (e.g., 3JHH^3J_{HH}) and NOESY correlations can infer spatial arrangements of substituents.
  • Computational modeling: Density Functional Theory (DFT) optimizations validate proposed conformers against experimental data.

Basic: What are the critical physicochemical properties to consider during experimental handling?

Answer:
Key properties derived from structurally related compounds include:

Property Value Source
Molecular formulaC₁₈H₂₄O₅ (analogous compounds)
Molecular weight~296.44 g/mol
SolubilityLow water solubility; soluble in DMSO, methanol
StabilityStable under inert conditions; sensitive to oxidizers

Handling Recommendations:

  • Use inert atmospheres (N₂/Ar) to prevent oxidation.
  • Store at -20°C in amber vials to minimize photodegradation .

Advanced: How can computational tools like COMSOL Multiphysics and AI optimize reaction conditions for synthesizing derivatives?

Answer:

  • AI-driven parameter optimization: Machine learning models predict optimal temperature, solvent, and catalyst combinations. For instance, AI-integrated platforms enable real-time adjustments in reaction parameters, reducing trial-and-error experimentation .
  • Multiphysics simulations: COMSOL models fluid dynamics and heat transfer in microreactors to enhance yield in multi-step syntheses .
  • Reactivity prediction: Quantum mechanical calculations (e.g., DFT) identify reactive sites for functionalization, such as the methylidene group or hydroxyl moiety.

Advanced: How should researchers resolve contradictions in spectroscopic data during structural validation?

Answer:
Contradictions often arise from overlapping signals or dynamic processes. Methodological steps include:

Cross-validation: Compare NMR data with SCXRD results to confirm bond angles and torsional strains .

Variable-temperature NMR: Detect conformational flexibility (e.g., ring puckering) that may obscure signals at standard temperatures.

Theoretical alignment: Use computational chemistry to simulate spectra under varying conditions and match experimental peaks .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:
While direct hazard data is limited, analogous hydroxy-polycyclic compounds suggest:

  • Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of aerosols during weighing or dissolution .
  • Spill management: Absorb with inert materials (e.g., vermiculite) and dispose as non-hazardous waste, per local regulations .

Advanced: How can researchers integrate theoretical frameworks to design biologically relevant studies?

Answer:

  • Structure-activity relationship (SAR) models: Link the compound’s stereochemistry to biological targets (e.g., enzyme inhibition) using molecular docking simulations.
  • Mechanistic hypotheses: Ground experiments in existing theories (e.g., Gibbs free energy models for binding affinity) to prioritize synthetic modifications .
  • Data-driven iteration: Use Bayesian optimization to refine hypotheses based on iterative biochemical assays.

Basic: What spectroscopic markers distinguish this compound from its structural analogs?

Answer:

  • Infrared (IR) spectroscopy: The carbonyl stretch (~1700 cm⁻¹) and hydroxyl group (~3400 cm⁻¹) are key markers.
  • Mass spectrometry (MS): High-resolution MS (HRMS) identifies the molecular ion peak at m/z 296.44 (C₁₈H₂₄O₅) and fragmentation patterns unique to the methylidene group .
  • ¹³C NMR: The oxo group at C16 appears as a deshielded signal (~200 ppm) .

Advanced: What strategies address low yields in multi-step syntheses of this compound?

Answer:

  • Protecting group chemistry: Temporarily block reactive hydroxyl or carboxylic acid groups to prevent side reactions.
  • Flow chemistry: Improve mixing efficiency and heat control in critical steps (e.g., cyclization) .
  • In-situ monitoring: Use Raman spectroscopy or PAT (Process Analytical Technology) to track intermediate formation and adjust conditions dynamically.

Advanced: How can researchers leverage machine learning to predict novel derivatives with enhanced bioactivity?

Answer:

  • Feature engineering: Train models on descriptors like topological polar surface area (TPSA), logP, and hydrogen-bond donor/acceptor counts.
  • Generative adversarial networks (GANs): Propose novel derivatives by learning from databases of bioactive polycyclic compounds.
  • Validation pipelines: Prioritize candidates using in-silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) screening .

Basic: What chromatographic methods are suitable for purifying this compound?

Answer:

  • Reverse-phase HPLC: Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 95:5) for high-resolution separation .
  • Flash chromatography: Employ silica gel and ethyl acetate/hexane mixtures for preliminary purification.
  • TLC monitoring: Visualize spots under UV (254 nm) or via iodine staining, with expected RfR_f ~0.3 in ethyl acetate/hexane (1:1) .

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